molecular formula C9H9BrFNO2S B1408223 5-bromo-N-cyclopropyl-2-fluorobenzenesulfonamide CAS No. 1704121-60-7

5-bromo-N-cyclopropyl-2-fluorobenzenesulfonamide

Cat. No. B1408223
CAS RN: 1704121-60-7
M. Wt: 294.14 g/mol
InChI Key: XZKNBWPDQWIDQF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-bromo-N-cyclopropyl-2-fluorobenzenesulfonamide (5-Br-NCFS) is a synthetic organic compound that has recently gained attention due to its potential applications in scientific research. 5-Br-NCFS is an aryl sulfonamide, a type of organic sulfur compound that has a wide range of uses in the field of organic chemistry. 5-Br-NCFS is a versatile compound that can be used for a variety of purposes, including synthesis methods, biochemical and physiological effects, and applications in scientific research.

Scientific Research Applications

Synthesis and Chemical Applications

One key area of application for such chemicals involves their role in synthesis and the development of new organic synthesis methods. For example, the practical synthesis of 2-Fluoro-4-bromobiphenyl, a key intermediate in the manufacture of flurbiprofen, highlights the importance of bromo- and fluoro-substituted compounds in pharmaceutical manufacturing processes. This research demonstrates the ongoing need for efficient and scalable synthesis methods for halogenated aromatic compounds, which are critical in the development of pharmaceuticals and other materials (Qiu et al., 2009).

Pharmacological Applications

In pharmacology, the review of flucytosine, a synthetic antimycotic compound, illustrates how modifications to the chemical structure of compounds can lead to significant therapeutic applications. Flucytosine is converted into fluorouracil in fungal cells, inhibiting RNA and DNA synthesis. This mechanism is a prime example of how specific chemical modifications can tailor a compound's activity for therapeutic use, especially in combating severe systemic mycoses (Vermes et al., 2000).

Chemical Sensing and Material Science

Another application area includes the development of luminescent micelles for sensing explosives, where the incorporation of specific chemical tags enables the detection of hazardous materials. This research underscores the potential of chemical compounds in creating sensitive and specific detection systems for security and environmental monitoring (Paria et al., 2022).

properties

IUPAC Name

5-bromo-N-cyclopropyl-2-fluorobenzenesulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9BrFNO2S/c10-6-1-4-8(11)9(5-6)15(13,14)12-7-2-3-7/h1,4-5,7,12H,2-3H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XZKNBWPDQWIDQF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1NS(=O)(=O)C2=C(C=CC(=C2)Br)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9BrFNO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

294.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-bromo-N-cyclopropyl-2-fluorobenzenesulfonamide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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